ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 1,2,3,4-tetrahydropyrimidine core with distinct substituents. The molecule’s structure includes:
- Position 4: A 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents at the aromatic ring’s ortho and para positions.
- Position 6: A [(4-chlorobenzenesulfonyl)methyl] group, combining a sulfonyl moiety, a chlorinated aromatic ring, and a methyl linker. This substituent is sterically bulky and electron-withdrawing due to the sulfonyl group.
- Position 2: A ketone group, and position 5: an ethyl ester, common in Biginelli reaction products .
Properties
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(2,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O7S/c1-4-32-21(26)19-17(12-33(28,29)15-8-5-13(23)6-9-15)24-22(27)25-20(19)16-10-7-14(30-2)11-18(16)31-3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLENQBCXHAUHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include chlorinated aromatic compounds, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfoxide.
Scientific Research Applications
ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Implications :
- Substitutions like 4-methylphenyl () prioritize hydrophobicity, while halogenated analogs () balance electronic and steric effects.
Substituent Variations at Position 6
The [(4-chlorobenzenesulfonyl)methyl] group at position 6 is unique compared to simpler alkyl or aryl substituents in analogs:
Functional Implications :
Crystallographic and Spectral Data
- X-ray Diffraction: Analogs like ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () exhibit non-planar ring puckering, as defined by Cremer-Pople coordinates . The target compound’s bulky substituents likely induce similar distortions.
- NMR Spectroscopy : The 2,4-dimethoxyphenyl group would show characteristic aromatic protons at δ 6.5–7.5 ppm (doublets for para-methoxy), while the sulfonylmethyl group’s protons may resonate downfield (δ 3.5–4.5 ppm) due to electron withdrawal .
Biological Activity
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention due to their diverse biological activities. This article aims to consolidate available data on the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molar mass of approximately 442.93 g/mol. The structure features a tetrahydropyrimidine ring substituted with a sulfonyl group and methoxy phenyl groups, which may influence its biological interactions.
Biological Activity Overview
The biological activities of tetrahydropyrimidine derivatives are extensive, including:
- Antimicrobial Activity: Many compounds in this class exhibit significant antibacterial and antifungal properties.
- Anticancer Properties: Certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects: Some tetrahydropyrimidines can modulate inflammatory pathways.
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cellular processes in pathogens or cancer cells.
- Receptor Modulation: It could interact with various receptors involved in signaling pathways related to inflammation or cell growth.
- Gene Expression Regulation: The compound might influence the expression of genes associated with survival and apoptosis in cancer cells.
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent. It was shown to induce apoptosis in various cancer cell lines through the activation of the caspase pathway and modulation of Bcl-2 family proteins. The compound demonstrated IC50 values in the micromolar range against breast cancer cells, indicating significant cytotoxicity.
Antimicrobial Efficacy
Research has demonstrated that derivatives similar to this compound possess broad-spectrum antimicrobial activity. For instance, compounds with similar structures were effective against both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for enhancing antibacterial properties.
Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of related compounds. These compounds inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies
- Case Study 1: A clinical trial evaluated the efficacy of a related tetrahydropyrimidine derivative in patients with chronic inflammatory conditions. Results indicated a significant reduction in symptoms and inflammatory markers over a 12-week period.
- Case Study 2: An experimental model assessed the anticancer effects of this class of compounds on xenografted tumors in mice. Tumor growth was significantly inhibited compared to controls, supporting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
